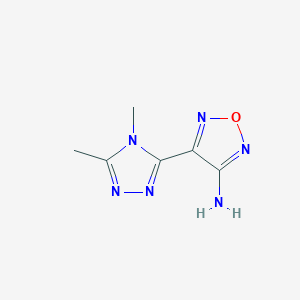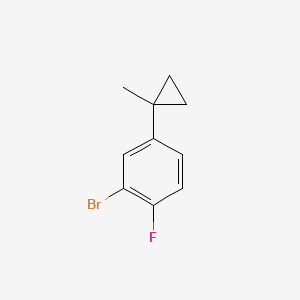
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. This compound is a derivative of benzene, with a bromine atom at the second position, a fluorine atom at the first position, and a 1-methylcyclopropyl group at the fourth position on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the bromine and fluorine substituents, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Fluorination: Fluorine gas (F2) or other fluorinating agents.
Friedel-Crafts Alkylation: Alkylating agents such as alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Substituted Benzenes: Various substituted benzene derivatives can be formed depending on the reaction conditions and reagents used.
Cyclopropyl Derivatives: Introduction of the 1-methylcyclopropyl group leads to the formation of cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene has numerous applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene involves its interaction with various molecular targets and pathways. The presence of the bromine and fluorine atoms, as well as the cyclopropyl group, influences its reactivity and binding affinity to different targets. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, which then undergoes further reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.
1-Bromo-4-chloro-2-fluorobenzene: Contains additional chlorine substituent.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains trifluoromethyl and chlorine substituents.
Uniqueness
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrF |
|---|---|
Peso molecular |
229.09 g/mol |
Nombre IUPAC |
2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-10(4-5-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
OMFYJXUOCMZFRF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


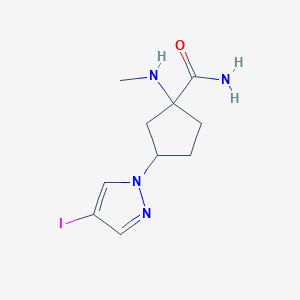
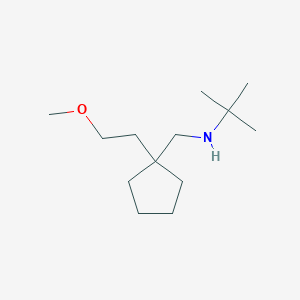
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
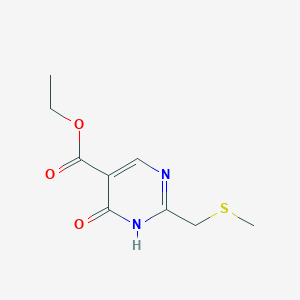
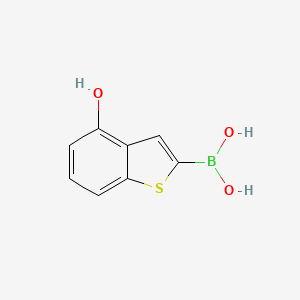
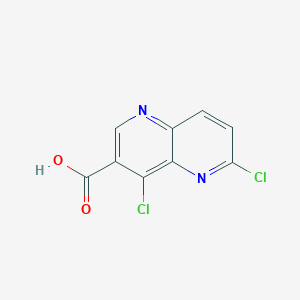
![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
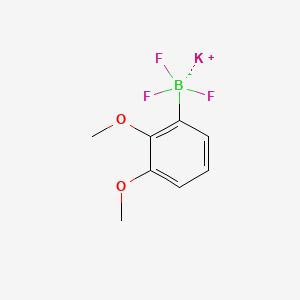
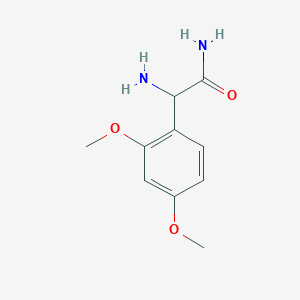
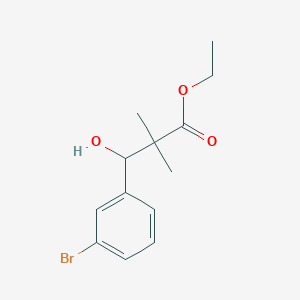
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
